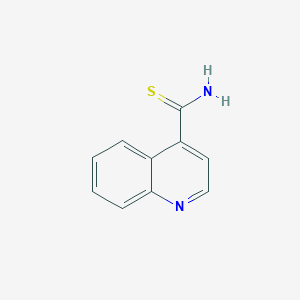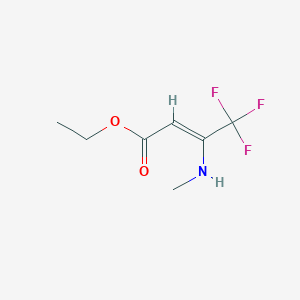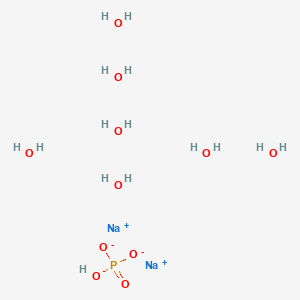
(E)-4-(2-Methoxystyryl)phenol
Descripción general
Descripción
The compound “(E)-(2-Methoxystyryl)boronic acid” is a related compound with the CAS No. 1032737-74-8 . It’s used in research and development, quality control, and scale-up manufacturing .
Molecular Structure Analysis
The molecular formula of “(E)-(2-Methoxystyryl)boronic acid” is C9H11BO3 . The molecular weight is 177.99 .Physical And Chemical Properties Analysis
“(E)-(2-Methoxystyryl)boronic acid” should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Fluoroionophores Development : This compound has been used to develop fluoroionophores, which are fluorescent molecules that can bind to specific metal ions. For instance, derivatives of this compound have shown specificity in chelating Zn+2 ions in both organic and semi-aqueous solutions. These fluoroionophores have potential applications in cellular metal staining using fluorescence methods (Hong et al., 2012).
Spectroscopic and Quantum Chemical Studies : The electronic structure of (E)-4-Methoxystyrylphenol derivatives has been characterized using density functional theory. These studies provide insights into the molecular electrostatic potential, natural bond orbital, and frontier molecular orbitals of the compound. Such characterizations are vital for understanding the compound's behavior in different environments, including solvent media (Koşar & Albayrak, 2011).
Antioxidant Activity Relationship : Research has demonstrated the importance of methoxyl and phenolic hydroxyl groups in enhancing the antioxidant activities of phenolic acids, including derivatives of (E)-4-Methoxystyrylphenol. This insight is significant for understanding the compound's role in oxidative stress-related applications (Chen et al., 2020).
Biosynthesis of Hydroxystyrene Derivatives : An artificial biosynthetic pathway developed in E. coli has been used to yield derivatives of this compound from simple carbon sources. This research highlights the potential for microbial synthesis of plant-based aromatic chemicals, which could have applications in various industrial processes (Kang et al., 2015).
Antibacterial Activity : Eugenol, a compound related to (E)-4-Methoxystyrylphenol, has been investigated for its antibacterial properties. It has been found effective in suppressing the bacterial biofilm of Escherichia coli and Staphylococcus aureus, suggesting potential applications in biocompatible material coatings (Getnet et al., 2021).
Non-Linear Optical Properties : Studies have shown that (E)-4-Methoxystyrylphenol derivatives exhibit promising non-linear optical properties. This makes them potential candidates for applications in optical devices and materials (Hijas et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-2-(2-methoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-5-3-2-4-13(15)9-6-12-7-10-14(16)11-8-12/h2-11,16H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSJAYCUTKFKNL-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)








![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
